Lacidipine-13C8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H33NO6 |

|---|---|

Molecular Weight |

463.5 g/mol |

IUPAC Name |

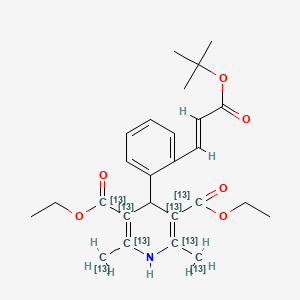

diethyl 2,6-di((113C)methyl)-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-(2,3,5,6-13C4)1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C26H33NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15,23,27H,8-9H2,1-7H3/b15-14+/i3+1,4+1,16+1,17+1,21+1,22+1,24+1,25+1 |

InChI Key |

GKQPCPXONLDCMU-BBTGQLTHSA-N |

Isomeric SMILES |

CCO[13C](=O)[13C]1=[13C](N[13C](=[13C](C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)[13C](=O)OCC)[13CH3])[13CH3] |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Lacidipine-13C8: A Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Lacidipine-13C8. The information is curated for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies. This document presents quantitative data in a structured format, details relevant experimental protocols, and visualizes the parent compound's mechanism of action.

Core Physicochemical Properties

This compound is the stable isotope-labeled version of Lacidipine, a dihydropyridine calcium channel blocker. The incorporation of eight ¹³C atoms makes it a valuable internal standard for quantitative bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. While extensive experimental data on the physicochemical properties of the labeled compound are not widely published, the properties of the unlabeled Lacidipine serve as a reliable proxy due to the negligible impact of stable isotope substitution on these characteristics.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound and its unlabeled counterpart, Lacidipine.

| Property | Value (this compound) | Value (Lacidipine) | Reference/Method |

| Molecular Formula | C₁₈[¹³C]₈H₃₃NO₆ | C₂₆H₃₃NO₆ | - |

| Molecular Weight | 463.48 g/mol | 455.55 g/mol | - |

| CAS Number | 1261432-01-2 | 103890-78-4 | - |

| Appearance | White Solid | White to light yellow crystalline powder | Visual Inspection |

| Melting Point | Not Determined | 174-175 °C | Capillary Method |

| pKa (Strongest Basic) | Not Determined | -6.4 (Predicted) | ChemAxon[1] |

| pKa (Strongest Acidic) | Not Determined | 19.47 (Predicted) | ChemAxon[1] |

| Solubility | Slightly soluble in acetone, chloroform, and methanol. | Soluble in DMSO (~20 mg/mL) and DMF (~25 mg/mL). Sparingly soluble in aqueous buffers.[2] | Various |

Note: The physicochemical properties of Lacidipine are expected to be very similar to those of this compound.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of a compound like this compound are provided below. These are standard protocols widely used in the pharmaceutical industry.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded as the melting point range.[3]

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium. The presence of undissolved solid should be confirmed visually.[4]

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as LC-MS/MS.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of the compound.

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable co-solvent system (due to its low aqueous solubility) of known volume.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Measurement: The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point(s). For sparingly soluble compounds, extrapolation methods may be required to determine the aqueous pKa from measurements in co-solvent mixtures.

Mechanism of Action: Signaling Pathway

Lacidipine, and by extension this compound, functions as a calcium channel blocker. Its primary therapeutic effect is the relaxation of vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[1] The isotopic labeling in this compound does not alter its biological mechanism of action.

The following diagram illustrates the signaling pathway of Lacidipine's action on L-type calcium channels in vascular smooth muscle cells.

Caption: Mechanism of Lacidipine action on vascular smooth muscle cells.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Lacidipine: experimental evidence of vasculoprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. Efficacy and safety of lacidipine, a new long-lasting calcium antagonist, in elderly hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of Lacidipine-¹³C₈: A Technical Guide

For research purposes only. The following is a hypothetical guide based on established chemical principles, as a detailed, published synthesis of Lacidipine-¹³C₈ is not publicly available.

Introduction

Lacidipine is a potent dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2] Its mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle, leading to peripheral and coronary artery dilation and a subsequent reduction in blood pressure.[1][3] Isotopic labeling of pharmaceuticals, such as with Carbon-13 (¹³C), is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies. The introduction of a stable, heavy isotope allows for the precise tracking and quantification of the drug and its metabolites in biological systems using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

This technical guide outlines a plausible, hypothetical multi-step synthesis for Lacidipine-¹³C₈, where eight carbon atoms in the molecule are replaced with their ¹³C isotope. It also details the necessary characterization techniques to confirm its identity, purity, and the successful incorporation of the isotopic labels.

Proposed Synthetic Pathway

The synthesis of Lacidipine generally proceeds via a Hantzsch dihydropyridine synthesis, a multi-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[4][5][6] To achieve the ¹³C₈ labeling pattern, ¹³C-labeled precursors must be utilized. A logical approach involves the synthesis of the dihydropyridine ring using two molecules of ethyl acetoacetate-¹³C₄.

The proposed overall synthesis is a two-stage process:

-

Wittig Reaction: Condensation of o-phthalaldehyde with a ¹³C-labeled Wittig reagent to form the cinnamate side chain.

-

Hantzsch Condensation: A three-component condensation of the resulting aldehyde with two equivalents of ethyl 3-aminocrotonate (derived from ¹³C₄-labeled ethyl acetoacetate) to form the ¹³C₈-labeled Lacidipine core. A known synthesis of Lacidipine follows a similar sequence.[7][8]

The following workflow visualizes this proposed synthetic strategy.

Experimental Protocols

The following protocols are hypothetical and should be adapted and optimized based on laboratory conditions and analytical results.

Synthesis of (E)-3-(2-Formylphenyl)-2-propenoic acid, 1,1-dimethyl ethyl ester (Intermediate E)

This step follows a standard Wittig reaction procedure.

-

Wittig Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve triphenylphosphine in a suitable anhydrous solvent (e.g., toluene). Add tert-butyl bromoacetate dropwise at room temperature. Stir the mixture for 24 hours to form the phosphonium salt. Collect the resulting precipitate by filtration, wash with cold solvent, and dry under vacuum.

-

Wittig Reaction: To a suspension of the phosphonium salt in 1,4-dioxane, add a solution of o-phthalaldehyde. Cool the mixture in an ice bath and add aqueous sodium hydroxide dropwise, maintaining the temperature below 10°C.

-

Work-up and Purification: After the reaction is complete (monitored by TLC), neutralize the mixture with dilute HCl. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis of Ethyl 3-aminocrotonate-¹³C₄ (Intermediate H)

-

Reaction Setup: In a flask equipped with a Dean-Stark apparatus, combine ethyl acetoacetate-¹³C₄ and toluene.

-

Ammonia Addition: Bubble ammonia gas through the solution or add a solution of aqueous ammonium hydroxide.

-

Azeotropic Removal of Water: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically.

-

Isolation: Once the theoretical amount of water is collected, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude enamine can often be used in the next step without further purification.

Synthesis of Lacidipine-¹³C₈ (Product I)

This final step is a Hantzsch condensation.

-

Condensation: In a suitable solvent such as ethanol, dissolve the aldehyde intermediate (E). Add two equivalents of the labeled enamine intermediate (H).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC. The reaction time can vary from several hours to overnight.[5]

-

Isolation and Purification: Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize. Collect the solid product by filtration. Wash the crystals with cold ethanol. If necessary, purify the product further by recrystallization or column chromatography.

Characterization

Rigorous characterization is essential to confirm the structure, isotopic incorporation, and purity of the final compound.

Quantitative Data Summary

The following table summarizes the expected characterization data for a successful synthesis.

| Parameter | Method | Expected Result |

| Chemical Purity | HPLC-UV (240 nm) | > 98.0% |

| Chemical Identity | ¹H NMR, ¹³C NMR | Spectra consistent with Lacidipine structure. |

| Mass Verification | High-Resolution MS | [M+H]⁺ ion at m/z 464.2541 ± 5 ppm |

| Isotopic Purity | Mass Spectrometry | > 99% ¹³C incorporation |

| Yield | Gravimetric | 30-40% (overall) |

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the isotopic labeling.[9][10][11]

-

¹H NMR: The proton spectrum should be consistent with the standard Lacidipine structure, but complex splitting patterns will be observed for protons attached to or adjacent to the ¹³C-labeled carbons due to ¹H-¹³C coupling.

-

¹³C NMR: The spectrum will show highly enhanced signals for the eight labeled carbon positions. The presence of ¹³C-¹³C couplings can also be observed, confirming the integrity of the labeled fragments.[12]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and isotopic enrichment. The molecular formula for Lacidipine is C₂₆H₃₃NO₆ (MW: 455.2308). For Lacidipine-¹³C₈, the formula is C₁₈¹³C₈H₃₃NO₆, and the expected monoisotopic mass will be increased by approximately 8.0268 Da. The calculated m/z for the [M+H]⁺ ion would be approximately 464.2541.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is used to determine the chemical purity of the final compound. The retention time should be identical to that of an authentic, unlabeled Lacidipine standard when analyzed under the same conditions.

Mechanism of Action Visualization

Lacidipine exerts its therapeutic effect by blocking L-type calcium channels. This action prevents the influx of calcium ions into vascular smooth muscle cells, leading to muscle relaxation and vasodilation.[1][3][13]

Conclusion

The synthesis of Lacidipine-¹³C₈, while not described in public literature, can be plausibly achieved through a modified Hantzsch synthesis using ¹³C-labeled precursors. The key to a successful synthesis lies in the careful execution of the Wittig and Hantzsch reactions, followed by rigorous purification. Comprehensive characterization using NMR, MS, and HPLC is mandatory to confirm the structure, high isotopic enrichment, and chemical purity required for its intended use in advanced metabolic and pharmacokinetic research.

References

- 1. What is Lacidipine used for? [synapse.patsnap.com]

- 2. mims.com [mims.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Use of 13C labeling and NMR spectroscopy for the investigation of degradation pathways of Amadori compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Labelling Analysis for 13C MFA Using NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. Lacidipine | C26H33NO6 | CID 5311217 - PubChem [pubchem.ncbi.nlm.nih.gov]

Isotopic Purity and Enrichment of Lacidipine-13C8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacidipine is a highly selective, long-acting L-type calcium channel blocker used in the management of hypertension.[1] Its mechanism of action involves the inhibition of calcium ion influx into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure. In the realm of pharmaceutical research and development, isotopically labeled compounds are indispensable tools. Lacidipine-13C8, a stable isotope-labeled analog of Lacidipine, serves as a crucial internal standard for quantitative bioanalytical assays, particularly in pharmacokinetic and metabolic studies.[1] Its use in methods like liquid chromatography-mass spectrometry (LC-MS) allows for precise and accurate quantification of Lacidipine in complex biological matrices. This technical guide provides an in-depth overview of the synthesis, isotopic purity and enrichment analysis, and quantitative data related to this compound.

Synthesis of this compound

While specific proprietary synthesis methods for commercially available this compound are not publicly disclosed, a representative synthesis can be described based on the well-established Hantzsch dihydropyridine synthesis. The key to producing this compound is the incorporation of 13C-labeled precursors at specific positions in the molecule.

Representative Synthesis:

The core of the Lacidipine molecule is a 1,4-dihydropyridine ring, which is typically formed through a multi-component reaction. The synthesis of Lacidipine involves the condensation of an aromatic aldehyde, two equivalents of a β-ketoester, and an ammonia source. To synthesize this compound, one or more of these starting materials would need to be enriched with 13C. For instance, 13C-labeled ethyl acetoacetate could be used to introduce the 13C atoms into the dihydropyridine ring and the ester functionalities.

A plausible synthetic route would involve:

-

Preparation of 13C-labeled precursors: This could involve the synthesis of ethyl acetoacetate with 13C labels at desired positions through reactions with 13C-labeled carbon dioxide or other simple 13C-labeled reagents.[2]

-

Hantzsch Condensation: The 13C-labeled β-ketoester would then be reacted with (E)-3-(2-formylphenyl)acrylic acid tert-butyl ester and a source of ammonia to form the 13C-labeled dihydropyridine ring of Lacidipine.

-

Purification: The final product, this compound, would be purified using standard chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

References

An In-depth Technical Guide on the Stability of Lacidipine-13C8 in Diverse Solvents and Matrices

Disclaimer: No direct studies on the stability of Lacidipine-13C8 were found in the public domain. The following guide is based on extensive research into the stability of its unlabeled counterpart, Lacidipine. The chemical stability of an isotopically labeled compound like this compound is expected to be nearly identical to the unlabeled form under standard chemical conditions, as the mass difference does not significantly impact its chemical reactivity.

This technical guide provides a comprehensive overview of the stability of Lacidipine, serving as a proxy for this compound, in various solvents and matrices. It is intended for researchers, scientists, and professionals in drug development.

Introduction to Lacidipine

Lacidipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1] Its chemical structure, particularly the dihydropyridine ring, makes it susceptible to degradation under certain environmental conditions.[2] Understanding its stability profile is crucial for the development of robust analytical methods and stable pharmaceutical formulations.

Solubility Profile

The solubility of Lacidipine in various solvents is a critical parameter for sample preparation and analysis. Lacidipine is a lipophilic drug with low aqueous solubility.[3][4]

Table 1: Solubility of Lacidipine in Various Solvents

| Solvent | Solubility | Reference |

| Ethanol | ~5 mg/mL | [5] |

| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [5] |

| Dimethylformamide (DMF) | ~25 mg/mL | [5] |

| DMF:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | [5] |

| Water | 0.0016 ± 0.19E-3 mg/mL | [6] |

| 0.1 M HCl (pH 1.2) | 0.0021 ± 0.16E-3 mg/mL | [6] |

| Methanol | Soluble | [7] |

| Acetonitrile | Soluble | [8] |

Chemical Stability and Degradation Pathways

Lacidipine is sensitive to light, heat, humidity, and pH variations.[9][10][11] Forced degradation studies, as per the International Conference on Harmonisation (ICH) guidelines, have been conducted to identify its degradation pathways and products.[7][12]

Key Degradation Pathways:

-

Hydrolysis: Lacidipine undergoes degradation in both acidic and basic conditions.[2][12] Acid hydrolysis leads to the formation of three degradation products, while basic hydrolysis results in one major degradation product.[12]

-

Oxidation: While some studies suggest stability against oxidation[2][12], others have observed degradation in the presence of peroxides.[7][8] The dihydropyridine ring is susceptible to aromatization under oxidative stress.[13]

-

Photodegradation: Lacidipine is highly sensitive to light.[9] Exposure to UV-A radiation leads to the formation of several photoproducts, with the main ones being the cis-isomer and a photocyclic isomer.[14]

-

Thermal Degradation: The drug also degrades under high temperatures.[7][9]

Table 2: Summary of Forced Degradation Studies on Lacidipine

| Stress Condition | Conditions Applied | Observed Degradation | Degradation Products Identified | References |

| Acid Hydrolysis | 0.1 N HCl at 70°C for 35 min | Significant Degradation | Three degradation products | [12][13] |

| Base Hydrolysis | 0.1 N NaOH at 70°C for 35 min | Significant Degradation | One degradation product | [12][13] |

| Oxidative | 3% v/v H2O2 in the dark for 24 h | Degradation Observed | One degradation product | [7][13] |

| Thermal | Hot air oven at 105°C for 24 hrs | Degradation Observed | Not specified | [7] |

| Photolytic | Exposure to UV-A radiation | Significant Degradation | Cis-isomer, photocyclic isomer | [14] |

| Wet Heat | Refluxing in water at 70°C for 8 h | Degradation Observed | One degradation product | [13] |

Below is a diagram illustrating the general degradation pathways of Lacidipine.

Caption: General degradation pathways of Lacidipine under various stress conditions.

Experimental Protocols for Stability Studies

Detailed methodologies are crucial for reproducible stability testing. The most common analytical technique for stability-indicating assays of Lacidipine is High-Performance Liquid Chromatography (HPLC).[7][15][16]

A. Forced Degradation Study Protocol (General)

-

Preparation of Stock Solution: Prepare a stock solution of Lacidipine in a suitable solvent like methanol.[7]

-

Acid Hydrolysis: Treat the drug solution with 0.1 N HCl and heat at a specified temperature (e.g., 70°C) for a defined period. Neutralize the solution before analysis.[13]

-

Base Hydrolysis: Treat the drug solution with 0.1 N NaOH and heat. Neutralize before analysis.[13]

-

Oxidative Degradation: Treat the drug solution with hydrogen peroxide (e.g., 3% v/v) and keep it at room temperature for a set duration.[13]

-

Thermal Degradation: Expose the solid drug or its solution to dry heat in a hot air oven (e.g., 105°C for 24 hours).[7]

-

Photostability: Expose the drug solution to UV light in a photostability chamber.

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

B. Stability-Indicating HPLC Method

-

Column: A common choice is a C18 column (e.g., phenomenex Luna C18, 250 mm × 4.6 mm, 5 µm).[7]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or ammonium acetate) is typically used.[8] An example is a mobile phase consisting of 5 mm ammonium acetate buffer-acetonitrile (15:85 v/v).[17]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.[8]

-

Detection: UV detection is commonly employed, with wavelengths set at 240 nm, 254 nm, or 283 nm.[7][8][9]

-

Internal Standard: For quantitative analysis in biological matrices, an internal standard like this compound itself or nimodipine can be used.[9][17]

The following diagram illustrates a typical experimental workflow for a forced degradation study.

Caption: A typical workflow for conducting a forced degradation study of Lacidipine.

Stability in Biological Matrices

The stability of Lacidipine in biological matrices like human plasma is essential for pharmacokinetic and bioanalytical studies. A robust LC-MS/MS method has been developed for the estimation of Lacidipine in human plasma using this compound as an internal standard.[17] This indicates that both the analyte and the internal standard are stable during the extraction and analysis process.

Sample Preparation from Biological Matrix (Human Plasma):

A common method is liquid-liquid extraction.[17] This involves:

-

Adding the internal standard (this compound) to the plasma sample.

-

Extracting the drug and internal standard with a suitable organic solvent.

-

Evaporating the organic layer to dryness.

-

Reconstituting the residue in the mobile phase for LC-MS/MS analysis.

Conclusion

References

- 1. veeprho.com [veeprho.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. ijpda.org [ijpda.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Enhancement of dissolution and oral bioavailability of lacidipine via pluronic P123/F127 mixed polymeric micelles: formulation, optimization using central composite design and in vivo bioavailability study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Determination and stability of lacidipine and its tablets by HPLC [journal11.magtechjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of “In-Use” Stability Period of Lacidipine Tablets in Multi-dose Plastic Container-Closure | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Photodegradation studies on lacidipine in solution: basic experiments with a cis-trans reversible photoequilibrium under UV-A radiation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ajrconline.org [ajrconline.org]

- 16. pharmainfo.in [pharmainfo.in]

- 17. LC-MS/MS determination and pharmacokinetic study of lacidipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Lacidipine-13C8 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and application of Lacidipine-13C8 as an internal standard in the bioanalysis of lacidipine. It is designed to offer a comprehensive resource for professionals in drug development and analytical research, detailing the underlying principles, experimental protocols, and data interpretation.

Core Concepts: The "Why" and "How" of Isotopic Internal Standards

In quantitative bioanalysis, particularly with highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving accuracy and precision is paramount. Variability can be introduced at numerous stages, from sample preparation to instrument response. An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a known concentration to all samples, calibrators, and quality controls. Its purpose is to normalize for variations throughout the analytical process.

The ideal internal standard co-elutes with the analyte and experiences identical extraction recovery, ionization efficiency, and potential matrix effects. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard. By replacing eight of the naturally abundant Carbon-12 atoms with the heavier Carbon-13 isotope, this compound is chemically identical to lacidipine but has a different mass. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical nature ensures they behave almost identically during chromatography and ionization. This co-eluting and co-ionizing behavior provides the most effective compensation for potential analytical variability, including ion suppression or enhancement caused by the sample matrix.[1]

Caption: The logical workflow of using this compound as an internal standard.

Lacidipine's Mechanism of Action: The Analyte in Focus

Lacidipine is a dihydropyridine calcium channel blocker.[2][3] Its primary therapeutic effect is the inhibition of calcium ion influx through L-type calcium channels in the vascular smooth muscle.[2][4] This action leads to relaxation of the vascular smooth muscle, resulting in peripheral and coronary vasodilation, and consequently, a reduction in blood pressure.[2][4]

References

- 1. researchgate.net [researchgate.net]

- 2. LC-MS/MS determination and pharmacokinetic study of lacidipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of lacidipine in human plasma by LC-MS/MS: Application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Mass spectrometry fragmentation pattern of Lacidipine-13C8

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Lacidipine-13C8

For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of isotopically labeled internal standards is critical for robust bioanalytical method development. This guide provides a detailed analysis of the fragmentation pattern of this compound, a stable isotope-labeled internal standard for the quantification of the antihypertensive drug Lacidipine.

Introduction to Lacidipine and Stable Isotope Labeling

Lacidipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension. For accurate quantification in biological matrices, stable isotope-labeled internal standards such as this compound are employed to compensate for matrix effects and variations in sample processing.[1][2] The incorporation of eight 13C atoms into the Lacidipine molecule results in a predictable mass shift, allowing for its differentiation from the unlabeled analyte while maintaining similar physicochemical properties.[1]

Mass Spectrometry Data and Fragmentation Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the determination of Lacidipine in biological samples, offering high sensitivity and selectivity.[3][4][5][6][7] In electrospray ionization (ESI) positive mode, both Lacidipine and this compound form protonated molecular ions, [M+H]+.

Quantitative Data Summary

The key mass spectrometric parameters for Lacidipine and its 13C8-labeled internal standard are summarized in the table below. The data for Lacidipine is derived from published literature, while the data for this compound is inferred based on the known fragmentation of the parent compound and the +8 Da mass shift from the 13C labeling.

| Compound | Protonated Molecular Ion (Q1) [m/z] | Major Product Ion (Q3) [m/z] | Inferred MRM Transition |

| Lacidipine | 456.4 | 354.4 | 456.4 → 354.4 |

| This compound | 464.3 | 362.4 | 464.3 → 362.4 |

Note: The Multiple Reaction Monitoring (MRM) transition for Lacidipine has been reported as 456.4/354.4.[3] The corresponding transition for this compound is inferred based on the likely fragmentation pathway.

Proposed Fragmentation Pathway of this compound

The major fragmentation pathway for dihydropyridine compounds typically involves the neutral loss of a substituent group from the dihydropyridine ring. For Lacidipine, the transition from m/z 456.4 to 354.4 corresponds to the neutral loss of the tert-butoxycarbonyl group (C5H8O2, mass = 100 Da) followed by the loss of a hydrogen atom.

Given that the 13C8 labeling is on the cinnamate side chain, it is anticipated that the label will be retained in the major product ion. The proposed fragmentation pathway for this compound is a neutral loss of the same tert-butoxycarbonyl group, resulting in a product ion at m/z 362.4.

Caption: Proposed fragmentation of this compound.

Experimental Protocols

The following is a representative experimental protocol for the LC-MS/MS analysis of Lacidipine using this compound as an internal standard, based on methodologies described in the literature.[3][4][5][6][7]

Sample Preparation: Liquid-Liquid Extraction

-

To 100 µL of human plasma, add the internal standard (this compound) solution.

-

Perform liquid-liquid extraction with an appropriate organic solvent (e.g., tert-butyl methyl ether or a mixture of ethyl acetate and n-hexane).[6]

-

Vortex the mixture and centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography Conditions

-

Column: Zorbax SB C18 (50 x 4.6 mm, 5 µm) or equivalent.[3][4]

-

Mobile Phase: A mixture of 5 mM ammonium acetate buffer and acetonitrile (e.g., 15:85 v/v).[3][4]

-

Injection Volume: 10 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry Conditions

-

Instrument: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Lacidipine: 456.4 → 354.4

-

This compound: 464.3 → 362.4 (inferred)

-

-

Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).

Caption: Bioanalytical workflow for Lacidipine.

Conclusion

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of this compound and its application in the bioanalysis of Lacidipine. The detailed experimental protocols and the proposed fragmentation pathway offer a solid foundation for researchers and scientists in the field of drug metabolism and pharmacokinetics to develop and validate robust analytical methods. The use of this compound as an internal standard is crucial for achieving accurate and reliable quantification of Lacidipine in complex biological matrices.

References

- 1. metsol.com [metsol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. LC-MS/MS determination and pharmacokinetic study of lacidipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LC‐MS/MS determination and pharmacokinetic study of lacidipine in human plasma [ouci.dntb.gov.ua]

- 6. Ultra-performance liquid chromatography-tandem mass spectrometry for the determination of lacidipine in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of lacidipine in human plasma by LC-MS/MS: Application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Lacidipine-13C8: A Technical Guide to Advanced Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacidipine-13C8, a stable isotope-labeled analog of the L-type calcium channel blocker Lacidipine, is predominantly utilized as an internal standard in bioanalytical assays for pharmacokinetic assessments. However, its potential extends far beyond this application. This technical guide explores the advanced, exploratory uses of this compound as a tracer in drug metabolism, drug-drug interaction, and pharmacodynamic studies. By leveraging the stable isotope label, researchers can gain deeper insights into the metabolic fate of Lacidipine, its potential to inhibit or induce drug-metabolizing enzymes, and its target engagement and downstream effects. This document provides a framework of detailed experimental protocols, potential quantitative data outputs, and conceptual signaling and metabolic pathway diagrams to guide the design and implementation of such advanced studies.

Introduction: Beyond the Internal Standard

Stable isotope labeling is a powerful technique in drug discovery and development, enabling the differentiation of a drug molecule from its endogenous and exogenous counterparts.[][2] While this compound is well-established as an internal standard for the accurate quantification of Lacidipine in biological matrices[3][4], its utility as an investigational tool in its own right is underexplored. The presence of eight 13C atoms provides a distinct mass shift that can be readily detected by mass spectrometry, allowing for precise tracking of the molecule and its metabolites.[]

This guide outlines potential applications of this compound in:

-

Metabolic Profiling and Phenotyping: Elucidating the metabolic pathways of Lacidipine and identifying the enzymes responsible for its biotransformation.

-

Drug-Drug Interaction (DDI) Studies: Investigating the potential of Lacidipine to act as a perpetrator or victim in enzyme- and transporter-mediated DDIs.

-

Pharmacodynamic and Target Engagement Studies: Using the stable isotope label to trace the drug to its site of action and correlate its presence with downstream biological effects.

Metabolic Profiling and Reaction Phenotyping

The biotransformation of Lacidipine is primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being a key player.[5][6] Studies with 14C-labeled lacidipine have shown that its metabolism involves oxidation of the dihydropyridine ring to a pyridine ring, along with other reactions like hydroxylation and hydrolysis.[7] this compound can be employed as a tracer to provide a more detailed and quantitative understanding of these metabolic pathways.

Experimental Protocol: In Vitro Metabolic Profiling in Human Liver Microsomes (HLMs)

This protocol outlines a typical experiment to identify and quantify the metabolites of this compound in a well-characterized in vitro system.

Objective: To identify the major metabolites of this compound and determine their rate of formation in HLMs.

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with 0.1% formic acid (for quenching)

-

LC-MS/MS system

Procedure:

-

Incubation Preparation: In a microcentrifuge tube, pre-incubate HLMs (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

-

Initiation of Reaction: Add this compound (e.g., 1 µM final concentration) to the pre-warmed HLM suspension.

-

Metabolism Activation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to cold acetonitrile with 0.1% formic acid.

-

Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a high-resolution LC-MS/MS system to detect and quantify this compound and its 13C-labeled metabolites.

Data Presentation: Putative Metabolic Profile of this compound

The following table summarizes the expected quantitative data from the in vitro metabolic profiling experiment.

| Analyte | Parent (this compound) | Metabolite 1 (M1) | Metabolite 2 (M2) | Metabolite 3 (M3) |

| Putative Biotransformation | - | Pyridine Analog | Hydroxylated Metabolite | Carboxylic Acid Metabolite |

| Mass Transition (m/z) | [Parent Ion+8] -> [Fragment Ion+x] | [M1 Ion+8] -> [Fragment Ion+y] | [M2 Ion+8] -> [Fragment Ion+z] | [M3 Ion+8] -> [Fragment Ion+w] |

| Formation Rate (pmol/min/mg protein) | - | Value | Value | Value |

| Percentage of Total Metabolites | - | Value | Value | Value |

Note: The mass transitions and quantitative values are illustrative and would be determined experimentally.

Workflow Diagram: Metabolic Profiling of this compound

Drug-Drug Interaction (DDI) Studies

Lacidipine's metabolism via CYP3A4 suggests a potential for DDIs with co-administered drugs that are substrates, inhibitors, or inducers of this enzyme.[5][8] this compound can be used as a probe substrate to investigate these interactions with high specificity.

Experimental Protocol: CYP3A4 Inhibition Assay

This protocol describes how to assess the inhibitory potential of a test compound on the CYP3A4-mediated metabolism of this compound.

Objective: To determine the IC50 value of a test compound for the inhibition of this compound metabolism by CYP3A4.

Materials:

-

This compound

-

Recombinant human CYP3A4 enzyme

-

Test compound (potential inhibitor)

-

Ketoconazole (positive control inhibitor)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with 0.1% formic acid

-

LC-MS/MS system

Procedure:

-

Pre-incubation: Pre-incubate recombinant CYP3A4 with a range of concentrations of the test compound (or ketoconazole) in phosphate buffer at 37°C.

-

Substrate Addition: Add this compound (at a concentration near its Km, if known) to the pre-incubation mixture.

-

Reaction Initiation: Start the reaction by adding the NADPH regenerating system.

-

Incubation: Incubate for a predetermined time within the linear range of metabolite formation.

-

Quenching and Sample Preparation: Stop the reaction with cold acetonitrile and process the samples as described in the metabolic profiling protocol.

-

LC-MS/MS Analysis: Quantify the formation of a specific 13C-labeled metabolite.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Putative CYP3A4 Inhibition Data

The following table illustrates how the quantitative data from a CYP3A4 inhibition study could be presented.

| Inhibitor | IC50 (µM) | Inhibition Modality |

| Test Compound A | Value | e.g., Competitive |

| Test Compound B | Value | e.g., Non-competitive |

| Ketoconazole (Positive Control) | Value | e.g., Competitive |

Note: IC50 values and inhibition modalities are determined experimentally.

Logical Diagram: DDI Investigation Workflow

Pharmacodynamic and Target Engagement Studies

Lacidipine exerts its antihypertensive effect by blocking L-type calcium channels in vascular smooth muscle.[9] It has also been shown to have antioxidant properties and to modulate signaling pathways related to endothelial function and cellular senescence.[10] this compound can be used to trace the drug to its target tissues and cells, and to correlate its concentration with pharmacodynamic readouts.

Experimental Protocol: Cellular Target Engagement Assay

This protocol provides a framework for assessing the engagement of this compound with its target in a cellular context.

Objective: To quantify the amount of this compound bound to vascular smooth muscle cells and correlate it with changes in intracellular calcium levels.

Materials:

-

Primary human aortic smooth muscle cells (HASMCs)

-

This compound

-

Fura-2 AM (calcium indicator dye)

-

Potassium chloride (KCl) to induce depolarization

-

Cell culture medium and buffers

-

Fluorescence plate reader

-

LC-MS/MS system

Procedure:

-

Cell Culture and Dye Loading: Culture HASMCs to confluence and load them with Fura-2 AM.

-

This compound Incubation: Treat the cells with various concentrations of this compound for a specified time.

-

Measurement of Intracellular Calcium: Measure baseline fluorescence, then stimulate the cells with KCl and record the change in fluorescence to determine intracellular calcium concentration.

-

Cell Lysis and Drug Quantification: After the functional measurement, wash the cells thoroughly, then lyse them.

-

LC-MS/MS Analysis: Analyze the cell lysate to quantify the concentration of this compound.

-

Data Correlation: Correlate the intracellular concentration of this compound with the inhibition of KCl-induced calcium influx.

Data Presentation: Putative Target Engagement Data

The following table presents a hypothetical dataset correlating this compound concentration with its pharmacodynamic effect.

| This compound Concentration (nM) | Intracellular this compound (fmol/10^6 cells) | Inhibition of Ca2+ Influx (%) |

| 1 | Value | Value |

| 10 | Value | Value |

| 100 | Value | Value |

| 1000 | Value | Value |

Note: The values are illustrative and would be determined experimentally.

Signaling Pathway Diagram: Lacidipine's Mechanism of Action

Conclusion

This compound is a versatile tool that can provide significant insights into the pharmacology of Lacidipine, far beyond its role as an internal standard. By employing it as a tracer in meticulously designed studies, researchers can elucidate its metabolic fate, predict and understand drug-drug interactions, and quantify its engagement with its therapeutic target. The experimental frameworks and conceptual diagrams presented in this guide are intended to serve as a starting point for the innovative application of this compound in advancing our understanding of this important antihypertensive agent. The use of stable isotope-labeled compounds like this compound is crucial for building a comprehensive picture of a drug's behavior in biological systems, ultimately leading to safer and more effective medicines.

References

- 2. Lacidipine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative determination of the calcium channel antagonists amlodipine, lercanidipine, nitrendipine, felodipine, and lacidipine in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of lacidipine on the steady/state plasma concentrations of simvastatin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of human cytochrome P450 enzymes by 1,4-dihydropyridine calcium antagonists: prediction of in vivo drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lacidipine metabolism in rat and dog: identification and synthesis of main metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic effects of lacidipine: a placebo-controlled study using the euglycaemic hyperinsulinaemic clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Lacidipine Ameliorates the Endothelial Senescence and Inflammatory Injury Through CXCR7/P38/C/EBP-β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Quantification of Lacidipine in Human Plasma Using Lacidipine-¹³C₈ as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed protocol for the quantitative analysis of lacidipine in human plasma via Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), employing Lacidipine-¹³C₈ as an internal standard. This method is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

Introduction

Lacidipine is a dihydropyridine calcium channel blocker utilized in the management of hypertension.[1] Accurate and precise quantification of lacidipine in biological matrices like human plasma is essential for clinical and pharmacological research. The use of a stable isotope-labeled internal standard, such as Lacidipine-¹³C₈, is the gold standard for LC-MS/MS-based bioanalysis. It effectively compensates for variations in sample preparation and instrument response, ensuring the reliability of the results.[2]

This document outlines a validated LC-MS/MS method for the determination of lacidipine in human plasma, using Lacidipine-¹³C₈ as the internal standard.[3][4]

Experimental Protocol

The following protocol is a robust and specific method for the estimation of lacidipine in human plasma.[3][4]

Materials and Reagents

-

Lacidipine reference standard

-

Lacidipine-¹³C₈ internal standard (IS)

-

HPLC-grade acetonitrile and methanol

-

Ammonium acetate

-

Formic acid

-

Human plasma (with K₂EDTA as anticoagulant)

-

Purified water

Instrumentation

A triple-quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source, coupled with a high-performance liquid chromatography (HPLC) system, is required. A system such as the API-4000 LC-MS/MS is suitable for this application.[3][4]

Preparation of Solutions

-

Lacidipine Stock Solution (1 mg/mL): Accurately weigh and dissolve the lacidipine reference standard in methanol.

-

Lacidipine-¹³C₈ Stock Solution (1 mg/mL): Accurately weigh and dissolve the Lacidipine-¹³C₈ internal standard in methanol.

-

Working Solutions: Prepare serial dilutions of the lacidipine stock solution with a methanol/water mixture to create calibration curve standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the Lacidipine-¹³C₈ stock solution.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of human plasma into a clean microcentrifuge tube.[3][4]

-

Spike with the Lacidipine-¹³C₈ internal standard working solution.

-

Add the appropriate volume of lacidipine working solution for calibration standards and QC samples. For unknown samples, add the equivalent volume of the methanol/water mixture.

-

Vortex the samples for 30 seconds.

-

Perform a liquid-liquid extraction by adding a suitable organic solvent.[3][4]

-

Vortex the mixture vigorously for 5 minutes.

-

Centrifuge at a high speed (e.g., 10,000 rpm) for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the supernatant (organic layer) to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in the mobile phase.

-

Vortex to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the optimized LC-MS/MS parameters for the analysis of lacidipine.

Table 1: Chromatographic Conditions [3][4]

| Parameter | Value |

| HPLC Column | Zorbax SB C18 (50 x 4.6 mm, 5 µm) |

| Mobile Phase | 5 mM Ammonium Acetate Buffer : Acetonitrile (15:85 v/v) |

| Flow Rate | 0.60 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Total Run Time | 3.0 minutes |

| Retention Time | Lacidipine: ~1.96 min, Lacidipine-¹³C₈: ~1.97 min |

Table 2: Mass Spectrometric Conditions [3][4][5]

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Lacidipine) | m/z 456.4 → 354.4 |

| MRM Transition (Lacidipine-¹³C₈) | m/z 464.4 → 362.4 (projected) |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Collision Gas | Nitrogen |

Method Validation and Data Presentation

A comprehensive validation of the bioanalytical method should be performed to ensure its reliability. The following tables present typical validation parameters for this assay.

Table 3: Linearity and Range [3][4][5]

| Analyte | Linear Range | Correlation Coefficient (r²) |

| Lacidipine | 50 - 15,000 pg/mL | > 0.998 |

Table 4: Precision and Accuracy

| QC Level | Concentration (pg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LLOQ | 50 | < 15 | < 15 | 85 - 115 |

| Low QC | 150 | < 15 | < 15 | 85 - 115 |

| Mid QC | 7500 | < 15 | < 15 | 85 - 115 |

| High QC | 12000 | < 15 | < 15 | 85 - 115 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation.

Table 5: Recovery and Matrix Effect

| QC Level | Concentration (pg/mL) | Recovery (%) | Matrix Effect (%) |

| Low QC | 150 | > 80 | 85 - 115 |

| High QC | 12000 | > 80 | 85 - 115 |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the protocol for the quantification of lacidipine in human plasma.

Caption: Workflow for Lacidipine Quantification in Plasma.

Conclusion

The described LC-MS/MS method, utilizing Lacidipine-¹³C₈ as an internal standard, provides a sensitive, specific, and robust protocol for the quantification of lacidipine in human plasma.[3][4] Adherence to this protocol and proper method validation will ensure the generation of high-quality data suitable for a variety of clinical and research applications.

References

- 1. Lacidipine: review of analytical methods developed for pharmaceutical dosage forms and biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. LC-MS/MS determination and pharmacokinetic study of lacidipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of lacidipine in human plasma by LC-MS/MS: Application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Lacidipine in Human Plasma by LC-MS/MS using Lacidipine-¹³C₈ as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of lacidipine in human plasma using a robust and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Lacidipine-¹³C₈ as an internal standard.

Introduction

Lacidipine is a potent dihydropyridine calcium channel blocker used in the treatment of hypertension. Accurate and reliable quantification of lacidipine in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note describes a validated LC-MS/MS method for the determination of lacidipine in human plasma, utilizing a stable isotope-labeled internal standard, Lacidipine-¹³C₈, to ensure high accuracy and precision. The method involves a simple liquid-liquid extraction procedure followed by rapid chromatographic separation and detection by tandem mass spectrometry.

Experimental

-

Lacidipine reference standard

-

Lacidipine-¹³C₈ (Internal Standard)

-

Human plasma (with K₂EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (AR grade)

-

Water (Milli-Q or equivalent)

-

Other reagents should be of analytical grade.

A liquid chromatography system coupled with a triple quadrupole mass spectrometer is required. The following is a representative configuration:

-

LC System: Shimadzu HPLC or equivalent

-

Analytical Column: Zorbax SB C18 (50 × 4.6 mm, 5 µm) or equivalent[1][2]

The chromatographic separation is achieved using the following conditions:

| Parameter | Condition |

| Mobile Phase | 5 mM Ammonium Acetate Buffer : Acetonitrile (15:85 v/v)[1][2] |

| Flow Rate | 0.60 mL/min[1][2] |

| Column Temperature | Ambient |

| Injection Volume | 10 µL |

| Total Run Time | 3.0 min[1][2] |

The mass spectrometer is operated in the multiple reaction-monitoring (MRM) mode with an electrospray ionization (ESI) source in positive ion mode.

| Parameter | Lacidipine | Lacidipine-¹³C₈ |

| Q1 Mass (m/z) | 456.2 | 464.2 |

| Q3 Mass (m/z) | 354.2 | 362.2 |

| Ionization Mode | Positive ESI | Positive ESI |

Protocols

-

Stock Solutions: Prepare primary stock solutions of lacidipine and Lacidipine-¹³C₈ in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Working Solutions: Prepare serial dilutions of the lacidipine stock solution to create calibration curve (CC) standards and quality control (QC) samples at low, medium, and high concentrations.

-

Spiking: Spike the CC and QC working solutions into blank human plasma to achieve the desired concentrations.

A simple liquid-liquid extraction process is used to extract lacidipine and the internal standard from human plasma.[1][2][3]

Caption: Liquid-Liquid Extraction Workflow.

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). The validation should assess the following parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from endogenous components in the matrix.

-

Linearity and Range: The method demonstrated a linear response for lacidipine over the concentration range of 50-15,000 pg/mL.[1][2]

-

Precision and Accuracy: The intra-day and inter-day precision and accuracy should be within acceptable limits (typically ±15% for QC samples and ±20% for the LLOQ).

-

Recovery: The extraction recovery of lacidipine and the internal standard from human plasma.

-

Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard. The developed method has a negligible matrix effect.[1][2]

-

Stability: The stability of lacidipine in plasma under various storage and handling conditions (e.g., freeze-thaw, short-term bench-top, and long-term storage).

Quantitative Data Summary

The following tables summarize the quantitative performance of the method.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Concentration Range | 50 - 15,000 pg/mL[1][2] |

| Correlation Coefficient (r) | > 0.998[1][2] |

Table 2: Precision and Accuracy

| QC Level | Concentration (pg/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| LLOQ | 50 | ≤ 20 | 80-120 | ≤ 20 | 80-120 |

| LQC | 150 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

| MQC | 7,500 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

| HQC | 12,000 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

Note: The values in Table 2 are representative of typical acceptance criteria for bioanalytical method validation.

Table 3: Stability

| Stability Condition | Duration | Stability (%) |

| Bench-top (Room Temp) | 24 hours | 85-115 |

| Freeze-Thaw Cycles | 3 cycles | 85-115 |

| Long-term (-65 ± 15 °C) | 90 days | 85-115 |

Note: The values in Table 3 are representative of typical acceptance criteria for stability assessments.

Application

This validated LC-MS/MS method was successfully applied to a pharmacokinetic study of lacidipine in humans, effectively characterizing the drug's profile for up to 72 hours post-administration.[1][2]

Caption: Pharmacokinetic Study Workflow.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and specific approach for the quantification of lacidipine in human plasma. The use of Lacidipine-¹³C₈ as an internal standard ensures high accuracy and reproducibility. This method is well-suited for high-throughput analysis in clinical and research settings for pharmacokinetic and bioequivalence studies of lacidipine.

References

Application Notes and Protocols for Lacidipine Analysis Using Lacidipine-13C8

These application notes provide detailed protocols for the sample preparation of lacidipine in biological matrices for quantitative analysis, utilizing Lacidipine-13C8 as an internal standard. The described methods—Liquid-Liquid Extraction (LLE), Protein Precipitation (PPT), and Solid-Phase Extraction (SPE)—are suitable for researchers, scientists, and professionals in drug development and bioanalysis.

Introduction

Lacidipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension. Accurate quantification of lacidipine in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for mass spectrometry-based assays to correct for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision. This document outlines three common sample preparation techniques for the analysis of lacidipine.

Quantitative Data Summary

The following table summarizes typical performance characteristics for each sample preparation method. These values are indicative and may vary based on the specific laboratory conditions, instrumentation, and biological matrix.

| Parameter | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |

| Linearity Range | 50–15,000 pg/mL[1] | 0.10 - 10.00 ng/mL | 1-40 ng/mL |

| Mean Recovery (Lacidipine) | 73.53 - 77.15%[1] | >85% (Typical) | >90% (Typical) |

| Mean Recovery (IS) | 74.26%[1] | >85% (Typical) | >90% (Typical) |

| Precision (%RSD) | <15% | <15% | <15% |

| Accuracy (%Bias) | Within ±15% | Within ±15% | Within ±15% |

| Matrix Effect | Negligible[1] | Potential for ion suppression/enhancement | Minimal |

Experimental Protocols

Liquid-Liquid Extraction (LLE)

This protocol is based on a validated LC-MS/MS method for the determination of lacidipine in human plasma[1].

Materials:

-

Human plasma

-

This compound internal standard (IS) working solution

-

Methyl tertiary butyl ether (MTBE)

-

Reconstitution solution (e.g., mobile phase)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Protocol:

-

Pipette 100 µL of human plasma into a clean microcentrifuge tube.

-

Add a specified volume of this compound IS working solution.

-

Add 1 mL of methyl tertiary butyl ether.

-

Vortex the mixture for 10 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of reconstitution solution.

-

Vortex for 1 minute.

-

Inject an aliquot into the LC-MS/MS system.

Experimental Workflow for LLE

Caption: Liquid-Liquid Extraction Workflow.

Protein Precipitation (PPT)

This is a general protocol that can be adapted for lacidipine analysis. The choice of precipitating solvent (e.g., acetonitrile or methanol) may require optimization.

Materials:

-

Human plasma

-

This compound internal standard (IS) working solution

-

Cold acetonitrile (ACN) or methanol (MeOH) containing 0.1% formic acid

-

Vortex mixer

-

Centrifuge (capable of >10,000 x g)

-

Filtration device (e.g., 0.22 µm syringe filter or 96-well filter plate)

Protocol:

-

Pipette 100 µL of human plasma into a clean microcentrifuge tube.

-

Add a specified volume of this compound IS working solution.

-

Add 300 µL of cold acetonitrile (or methanol) with 0.1% formic acid.

-

Vortex vigorously for 2 minutes to ensure complete protein precipitation.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

For cleaner samples, filter the supernatant through a 0.22 µm filter.

-

Inject an aliquot of the supernatant directly into the LC-MS/MS system or evaporate and reconstitute if further concentration is needed.

Experimental Workflow for PPT

Caption: Protein Precipitation Workflow.

Solid-Phase Extraction (SPE)

This protocol provides a general procedure using a reverse-phase SPE cartridge, which is suitable for the lipophilic nature of lacidipine.

Materials:

-

Human plasma

-

This compound internal standard (IS) working solution

-

SPE cartridges (e.g., C18, 100 mg)

-

SPE manifold

-

Methanol (for conditioning and elution)

-

Deionized water (for equilibration and washing)

-

5% Methanol in water (washing solution)

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solution

Protocol:

-

Sample Pre-treatment:

-

Pipette 500 µL of human plasma into a clean tube.

-

Add a specified volume of this compound IS working solution.

-

Vortex to mix.

-

(Optional, for viscous samples) Dilute with 500 µL of 2% phosphoric acid in water and centrifuge to pellet any precipitate.

-

-

SPE Cartridge Conditioning:

-

Pass 1 mL of methanol through the C18 cartridge.

-

Pass 1 mL of deionized water to equilibrate the stationary phase. Do not allow the cartridge to go dry.

-

-

Sample Loading:

-

Load the pre-treated plasma sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1 mL/min).

-

-

Washing:

-

Wash the cartridge with 1 mL of deionized water to remove salts.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Dry the cartridge under vacuum for 5 minutes.

-

-

Elution:

-

Elute lacidipine and the IS with 1 mL of methanol into a clean collection tube.

-

-

Post-Elution Processing:

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of reconstitution solution.

-

Vortex for 1 minute.

-

Inject an aliquot into the LC-MS/MS system.

-

Experimental Workflow for SPE

Caption: Solid-Phase Extraction Workflow.

References

Application Notes & Protocols: The Use of Lacidipine-13C8 in Pharmacokinetic Studies of Lacidipine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Lacidipine-13C8, a stable isotope-labeled analog of lacidipine, in pharmacokinetic (PK) research. The primary application of this compound is as an internal standard (IS) for the accurate quantification of lacidipine in biological matrices, a critical aspect of drug development and bioequivalence studies.[1][2][3]

Lacidipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[4][5] Accurate measurement of its concentration in plasma over time is essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the low concentrations of lacidipine found in plasma, a highly sensitive and specific analytical method is required.[1][2] The use of a stable isotope-labeled internal standard like this compound in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[1][2][]

The stable isotope-labeled internal standard, this compound, is an ideal IS because it has the same physicochemical properties as lacidipine but a different mass.[] This allows it to co-elute with lacidipine during chromatography and experience similar ionization efficiency and matrix effects in the mass spectrometer, leading to highly accurate and precise quantification.[1][2][]

Pharmacokinetic Profile of Lacidipine

Lacidipine is characterized by rapid but poor absorption from the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver, primarily by the CYP3A4 enzyme.[4][7][8] Its absolute bioavailability is approximately 10%.[4][7] Peak plasma concentrations are typically reached between 30 and 150 minutes after oral administration.[4][7] The terminal half-life of lacidipine at steady state ranges from 13 to 19 hours.[4][7]

Table 1: Summary of Lacidipine Pharmacokinetic Parameters in Humans

| Parameter | Value | Reference |

| Bioavailability | ~10% | [4][7] |

| Time to Peak Plasma Concentration (tmax) | 30 - 150 minutes | [4][7] |

| Plasma Protein Binding | >95% | [4][5] |

| Metabolism | Extensive hepatic metabolism (CYP3A4) | [4][7][8] |

| Elimination Half-life (t1/2) | 13 - 19 hours (at steady state) | [4][7] |

| Excretion | ~70% as metabolites in feces, remainder in urine | [4][7] |

Experimental Protocols

Protocol 1: Bioanalytical Method for Lacidipine in Human Plasma using LC-MS/MS

This protocol describes a validated method for the determination of lacidipine in human plasma using this compound as an internal standard.[1][2]

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of human plasma in a pre-labeled tube, add the internal standard solution (this compound).

-

Vortex the mixture for 30 seconds.

-

Add 1 mL of the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

-

Vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

2. LC-MS/MS Analysis

A robust and specific LC-MS/MS method has been developed for the estimation of lacidipine in human plasma.[1][2]

Table 2: LC-MS/MS Method Parameters

| Parameter | Condition | Reference |

| LC System | API-4000 LC-MS/MS or equivalent | [1][2] |

| Column | Zorbax SB C18 (50 x 4.6 mm, 5 µm) or equivalent | [1][2] |

| Mobile Phase | 5 mM Ammonium Acetate Buffer : Acetonitrile (15:85 v/v) | [1][2] |

| Flow Rate | 0.60 mL/min | [1][2] |

| Run Time | 3.0 min | [1][2] |

| Ionization Mode | Electrospray Ionization (ESI), Positive | [9] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | [1][2] |

| MRM Transition (Lacidipine) | m/z 456.2 → 354.2 | [9] |

| MRM Transition (this compound) | Specific to the labeled compound | [1][2] |

| Linearity Range | 50 - 15,000 pg/mL | [1][2] |

3. Data Analysis

-

The concentration of lacidipine in the plasma samples is determined by calculating the peak area ratio of lacidipine to the internal standard (this compound).

-

A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

-

The concentration of lacidipine in the unknown samples is then interpolated from the calibration curve.

Visualizations

Diagrams

Experimental workflow for a pharmacokinetic study of lacidipine.

Bioanalytical workflow for lacidipine quantification.

Role of this compound as an internal standard.

References

- 1. LC-MS/MS determination and pharmacokinetic study of lacidipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Lacidipine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 5. mims.com [mims.com]

- 7. products.tevauk.com [products.tevauk.com]

- 8. The effects of lacidipine on the steady/state plasma concentrations of simvastatin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of lacidipine in human plasma by LC-MS/MS: Application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Lacidipine in Tissue Samples using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the extraction and quantification of lacidipine in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Lacidipine-¹³C₈ as a stable isotope-labeled internal standard.

Introduction

Lacidipine is a potent and selective L-type calcium channel blocker used in the treatment of hypertension.[1][2] Understanding its distribution and concentration in various tissues is crucial for pharmacokinetic and pharmacodynamic studies in drug development. This application note describes a robust and sensitive LC-MS/MS method for the determination of lacidipine in tissue homogenates. The use of a stable isotope-labeled internal standard, Lacidipine-¹³C₈, ensures high accuracy and precision by compensating for matrix effects, extraction variability, and instrument response fluctuations.[3][4]

Experimental

Materials and Reagents

-

Lacidipine reference standard

-

Lacidipine-¹³C₈ (Internal Standard, IS)[1]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (ACS grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Tissue homogenization buffer (e.g., phosphate-buffered saline, PBS)

-

Homogenization beads (e.g., ceramic or stainless steel)

Instrumentation

-

High-performance liquid chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Tissue homogenizer (e.g., bead beater, ultrasonic homogenizer)

-

Analytical balance

-

Centrifuge

Standard Solutions

Stock solutions of lacidipine and Lacidipine-¹³C₈ are prepared in methanol at a concentration of 1 mg/mL. Working solutions are prepared by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile:water. Calibration standards and quality control (QC) samples are prepared by spiking the working solutions into blank tissue homogenate.

Detailed Protocols

Tissue Sample Preparation

-

Tissue Weighing: Accurately weigh a portion of the frozen tissue sample (e.g., 100 mg).

-

Homogenization:

-

Add the weighed tissue to a homogenization tube containing a specific volume of cold PBS (e.g., 400 µL, resulting in a 1:4 tissue-to-buffer ratio).

-

Add homogenization beads.

-

Homogenize the tissue using a bead beater or other appropriate homogenizer until a uniform suspension is achieved.

-

-

Protein Precipitation and Extraction:

-

To a 100 µL aliquot of the tissue homogenate, add 20 µL of the Lacidipine-¹³C₈ working solution.

-

Add 400 µL of acetonitrile to precipitate proteins and extract the analyte.

-

Vortex the mixture for 2 minutes.

-

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Sample Dilution and Transfer: Transfer the supernatant to a clean tube and dilute with water if necessary. Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions that should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| HPLC Column | Zorbax SB C18 (50 × 4.6 mm, 5 µm) or equivalent[5] |

| Mobile Phase A | 5 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic: 15:85 (A:B)[5] |

| Flow Rate | 0.60 mL/min[5] |

| Injection Volume | 5-10 µL |

| Column Temperature | 40°C |

| Run Time | 3.0 minutes[5] |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition | Lacidipine: m/z 456.2 → 354.2[6] |

| MRM Transition (IS) | Lacidipine-¹³C₈: m/z 464.2 → 362.2 (projected) |

| Dwell Time | 200 ms |

| Collision Energy | Optimized for specific instrument |

| Source Temperature | 500°C |

Data Analysis and Quantification

The concentration of lacidipine in the tissue samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The linearity of the method is assessed using a weighted (1/x²) linear regression.

Method Validation Summary

The following table summarizes typical validation parameters for the analysis of lacidipine in a biological matrix. These parameters should be established for each specific tissue type.

Table 3: Typical Method Validation Parameters (based on plasma analysis)

| Parameter | Typical Range/Value |

| Linearity Range | 50 - 15,000 pg/mL[5] |

| LLOQ | 50 pg/mL[5] |